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Executive Summary

AGI-134 is a novel, synthetic alpha-Gal glycolipid immunotherapy designed to fundamentally
reshape the tumor microenvironment (TME). By leveraging the body's pre-existing, abundant
anti-Gal antibodies, AGI-134 triggers a cascade of immune events that convert immunologically
"cold" tumors into "hot" ones, thereby making them susceptible to immune-mediated
destruction. This technical guide provides a comprehensive overview of AGI-134's mechanism
of action, supported by preclinical and clinical data, detailed experimental protocols, and
visualizations of the key biological pathways and experimental workflows.

Core Mechanism of Action: An In-Situ Vaccine

AGI-134 functions as an in-situ autologous vaccine, initiating a powerful anti-tumor immune
response through a multi-step process. Upon intratumoral injection, the synthetic glycolipid
spontaneously incorporates into the plasma membranes of cancer cells, decorating them with
alpha-Gal epitopes.[1][2] This marks the tumor cells for destruction by the host immune system.

The subsequent binding of naturally occurring anti-Gal antibodies initiates a dual-pronged
attack:
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o Complement-Dependent Cytotoxicity (CDC): The binding of anti-Gal IgM and IgG antibodies
to the alpha-Gal epitopes on the tumor cell surface activates the classical complement
pathway.[1] This leads to the formation of the Membrane Attack Complex (MAC), which
creates pores in the tumor cell membrane, causing cell lysis. The activation of the
complement cascade also releases pro-inflammatory anaphylatoxins, such as C5a, which
further contribute to the inflammatory TME.

e Antibody-Dependent Cellular Cytotoxicity (ADCC): Anti-Gal IgG-coated tumor cells become
targets for immune effector cells, such as Natural Killer (NK) cells, which recognize the Fc
portion of the bound antibodies and induce apoptosis.

This initial destruction of tumor cells releases a wave of tumor-associated antigens (TAAS) in a
pro-inflammatory context. This "in-situ vaccine" effect facilitates the uptake of TAAs by antigen-
presenting cells (APCs), such as dendritic cells (DCs), leading to their maturation and migration
to draining lymph nodes. In the lymph nodes, these APCs present the TAAs to T-cells, priming
a systemic, tumor-specific T-cell response capable of targeting both the primary, injected tumor
and distant, non-injected metastases (an abscopal effect).
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Figure 1: AGI-134 Mechanism of Action.

Preclinical Evidence: In Vitro and In Vivo Studies
In Vitro Studies: Establishing the Fundamental
Mechanism
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A series of in vitro experiments using human cancer cell lines (SW480 and A549) established
the foundational mechanism of AGI-134.

Data Summary: In Vitro Effects of AGI-134
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Experiment

Cell Lines

Key Findings Reference

AGI-134 Incorporation

SW480, A549

AGI-134 incorporates
into cancer cell
membranes,
presenting the a-Gal
epitope on the cell

surface.

Anti-Gal Antibody
Binding

SW480, A549

Enhanced binding of
human anti-Gal 1gG
and IgM antibodies to
AGI-134-treated cells.

Complement-
Dependent
Cytotoxicity (CDC)

SW480, A549

AGI-134-treated cells
were killed when
incubated with normal
human serum (NHS);
this killing was shown
to be complement-

dependent.

Complement

Deposition

A549

Increased deposition
of complement
components C3b/C3bi
and the Membrane
Attack Complex
(MAC) on AGI-134-

treated cells.

Phagocytosis by
APCs

A549

Increased
phagocytosis of AGI-
134-treated and
opsonized cancer
cells by antigen-

presenting cells.

Antigen Cross-

Presentation

Antigen from AGI-134-
treated cells is cross-
presented by CD8a+
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dendritic cells, leading
to the activation of
antigen-specific CD8+

T-cells.

Experimental Protocol: In Vitro Complement-Dependent Cytotoxicity Assay

e Cell Culture: Human adenocarcinoma cell lines SW480 and A549 are cultured in appropriate
media.

o AGI-134 Treatment: Cells are treated with AGI-134 to allow for incorporation into the cell
membrane.

e Incubation with Serum: AGI-134-treated cells are incubated with normal human serum
(NHS) as a source of complement proteins and anti-Gal antibodies. Control groups include
untreated cells and cells incubated with heat-inactivated NHS (to deactivate complement).

 Viability Assessment: Cell viability is assessed using a standard assay (e.g., MTS or
CellTiter-Glo) to quantify cell death.

o Complement Deposition Analysis: To confirm the mechanism, AGI-134-treated cells
incubated with NHS are stained with fluorescently labeled antibodies against complement
components (e.g., C3b, C5b-9) and analyzed by flow cytometry.

In Vivo Studies: Demonstrating Anti-Tumor Efficacy in
Mouse Models

The anti-tumor efficacy of AGI-134 was evaluated in al,3-galactosyltransferase knockout
(al,3GT-/-) mice, which, like humans, lack a-Gal epitopes and produce anti-Gal antibodies.

Data Summary: In Vivo Efficacy of AGI-134 in Mouse Melanoma Models
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Model Treatment

Key Findings Reference

B16F10 Melanoma

(Primary Tumor)

Intratumoral AGI-134

Almost 50% of AGI-
134-treated tumors
fully regressed vs.
24% in the PBS

controls.

B16.0OVA Melanoma

(Primary Tumor)

Intratumoral AGI-134

67% of AGI-134-
treated tumors fully
regressed vs. 0% in

PBS-treated mice.

B16F10 Melanoma

(Survival)

Intratumoral AGI-134

Significant survival
benefit: 23% of AGI-
134-treated mice died
or required euthanasia
by Day 27 vs. 43% in
the PBS group (p <
0.05).

Single intratumoral
B16F10 Melanoma

injection into a primary
(Abscopal Effect)

tumor

Contralateral tumors
developed in only
16% of AGI-134-
treated mice
compared to 86% of

PBS-treated mice.

B16F10 Melanoma
(Complement Intratumoral AGI-134

Activation)

Significantly increased
levels of complement
fragment C5a in tumor
homogenates 2.5
hours after treatment

compared to vehicle.

B16F10 Melanoma Suboptimal doses of
(Synergy with anti-PD-  AGI-134 and anti-PD-

1) 1

Only 6% of mice in the
combination group
developed a distal
tumor within 35 days,

compared to 38% with
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AGI-134 alone, 62%
with anti-PD-1 alone,
and 77% in the mock-

treated group.

Experimental Protocol: In Vivo Mouse Melanoma Model

e Animal Model: al,3GT-/- mice are used. These mice are immunized to ensure the production
of anti-Gal antibodies.

e Tumor Induction: B16F10 or JB/RH melanoma cells, which lack a-Gal expression, are
injected subcutaneously into the flank of the mice. For abscopal effect studies, tumors are
induced on both flanks.

¢ AGI-134 Administration: Once tumors reach a specified size (e.g., 2-5 mm in diameter), AGI-
134 is administered via intratumoral injection. A typical dosing regimen is two injections of 1-
1.25 mg AGI-134, 24 hours apart.

e Tumor Growth Monitoring: Tumor volume is monitored regularly for the duration of the study.

» Survival Analysis: Animal survival is monitored, with euthanasia performed when tumors
reach a predetermined size.

o Complement Activation Measurement: For complement activation studies, tumors are
excised a few hours after AGI-134 injection. The concentration of complement components,
such as Cba, in the tumor homogenate is measured by ELISA.
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Figure 2: In Vivo Mouse Melanoma Experimental Workflow.

Clinical Development: Phase 1/2a Study in Solid
Tumors

A first-in-human, Phase 1/2a, multicenter, open-label study (NCT03593226) was conducted to
evaluate the safety, tolerability, and biological activity of AGI-134 in patients with unresectable
metastatic solid tumors.

Study Design and Endpoints

o Part 1 (Dose Escalation): Assessed the safety and tolerability of escalating doses of
intratumorally injected AGI-134 as a monotherapy to determine the maximum tolerated dose
(MTD) and the recommended Phase 2 dose (RP2D).
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o Part 2 (Dose Expansion): Evaluated the safety, tolerability, and anti-tumor activity of AGI-134
at the RP2D as a monotherapy in a basket cohort of multiple solid tumor types.

e Primary Endpoint: Safety and tolerability of AGI-134.

e Secondary Endpoints: Generation of an immune response and markers of clinical efficacy.
Key Clinical Findings

The study met its primary endpoint, demonstrating that AGI-134 is safe and well-tolerated.

Data Summary: Phase 1/2a Clinical Trial of AGI-134
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Parameter Finding Reference

38 patients with unresectable
metastatic solid tumors
(including melanoma, colon,
Patient Population breast, squamous cell,
sarcoma, cervical node,
endometrial, and synovial

cancers).

AGI-134 was safe and well-
tolerated with no dose-limiting
toxicities reported. Treatment-
- related adverse events were
Safety and Tolerability ) )
transient and mostly mild to
moderate. The MTD was not
reached, and the RP2D was

determined to be up to 200mg.

Best overall response of stable
Clinical Response disease (SD) was observed in
29% (11/38) of patients.

- Most patients showed an
increase in Alpha-Gal
antibodies. - Increases in
antigen-presenting cells
(APCs) were observed in most
tissue samples analyzed. - T-
Immune Response Biomarkers  cell and macrophage tumor
infiltration was seen in
approximately one-third of
evaluable patients' injected
tumors and in approximately
half of evaluable patients'

uninjected lesions.

Experimental Protocol: Clinical Trial Biomarker Analysis (General Overview)
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Sample Collection: Tumor biopsies (from both injected and uninjected lesions) and blood
samples are collected at baseline and at various time points during the study.

Immunohistochemistry (IHC): Tumor biopsies are analyzed by IHC to assess the infiltration
of various immune cell populations, such as CD4+ T-helper cells, CD8+ cytotoxic T-cells,
macrophages (CD68+), and dendritic cells (CD11c+ HLADR+).

Flow Cytometry: Peripheral blood mononuclear cells (PBMCs) are analyzed by flow
cytometry to quantify changes in immune cell populations.

ELISA: Serum samples are analyzed by ELISA to measure the levels of anti-Gal antibodies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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